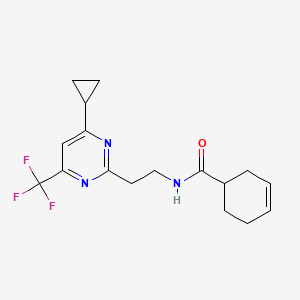

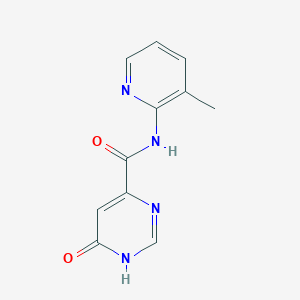

![molecular formula C16H20N4O2 B2939399 1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid CAS No. 1553679-50-7](/img/structure/B2939399.png)

1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of piperidine, a common heterocyclic amine, with a carboxylic acid group and a 1,2,4-triazole ring attached . Piperidine derivatives are widely used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed piperidine rings .Molecular Structure Analysis

The compound contains a piperidine ring, a 1,2,4-triazole ring, and a carboxylic acid group . The spatial orientation of substituents can lead to different biological profiles of drug candidates .Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including Knoevenagel condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, isonipecotic acid, a piperidine derivative, has a molar mass of 129.16 g/mol .Wissenschaftliche Forschungsanwendungen

Inhibitors of Soluble Epoxide Hydrolase

1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were identified, where the triazine heterocycle was essential for high potency and selectivity. These compounds were considered for in vivo investigation in various disease models due to their robust effects on a serum biomarker, demonstrating the compound's potential in medicinal chemistry and therapeutic applications (Thalji et al., 2013).

Antimicrobial Activity

New 1,2,4-triazol-3-one derivatives exhibited antimicrobial activity. These compounds were obtained from a multi-step synthesis involving the treatment of specific triazoles with various amines, including morpholine or piperazine nuclei, demonstrating their relevance in developing potential antimicrobial agents (Fandaklı et al., 2012).

Aurora Kinase Inhibitor

Compounds were identified that inhibit Aurora A kinase, suggesting their utility in cancer treatment. This research showcases the compound's application in oncology, highlighting its potential to contribute to cancer therapy development (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of N,S-Containing Heterocycles

The Mannich reaction was used to synthesize N,S-containing heterocycles, demonstrating the compound's versatility in organic synthesis and its potential application in creating various heterocyclic compounds (Dotsenko et al., 2012).

Hydrogen Bonding in Proton-Transfer Compounds

Research on proton-transfer compounds of 5-sulfosalicylic acid with various aliphatic nitrogen Lewis bases, including piperazine, provided insights into hydrogen bonding and structural features of these complexes. This study contributes to understanding the fundamental aspects of chemical bonding and structure (Smith et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-12-5-2-3-7-14(12)20-11-17-18-15(20)10-19-8-4-6-13(9-19)16(21)22/h2-3,5,7,11,13H,4,6,8-10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEYNWBFNZMHFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=NN=C2CN3CCCC(C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

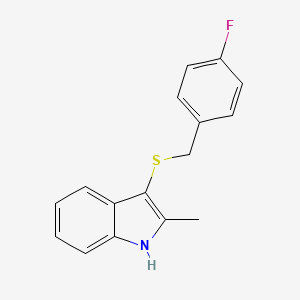

![2-Methyl-4-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2939319.png)

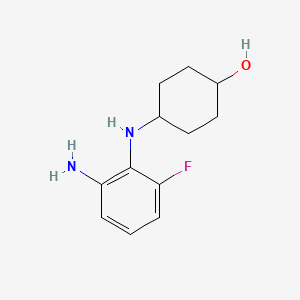

![4-(6,7-Dihydro-4H-thieno[3,2-c]thiopyran-4-carbonyl)morpholine-3-carbonitrile](/img/structure/B2939324.png)

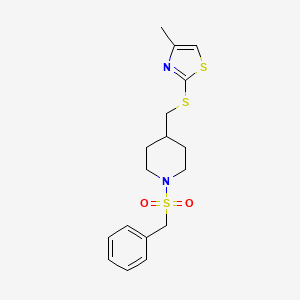

![(Z)-methyl 2-(6-methoxy-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939330.png)

![methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2939334.png)

![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,6-trimethylphenyl)propanoic acid](/img/structure/B2939337.png)

![5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939338.png)